2,3-Dihydroxybenzaldehyde oxime

Catalog No.
S914428
CAS No.
110827-84-4
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxybenzaldehyde oxime

CAS Number

110827-84-4

Product Name

2,3-Dihydroxybenzaldehyde oxime

IUPAC Name

3-[(E)-hydroxyiminomethyl]benzene-1,2-diol

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-8-11)7(6)10/h1-4,9-11H/b8-4+

InChI Key

UAICVXLIXRIZBA-XBXARRHUSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C=NO

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=NO

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)/C=N/O

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

    Scientific Field: Organic Chemistry

    Application Summary: 2,3-Dihydroxybenzaldehyde oxime is used in the synthesis of hydrazones, quinazolines, and Schiff bases.

    Methods of Application: The synthesis is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide).

    Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods.

FDA-Approved Oximes

Synthesis of Copper (II) Complexes

Synthesis of 2-Ethoxy-3-Hydroxy-4-Nitrobenzoic Acid

Cyclization Reactions

Synthesis of Hydrazone-Schiff Bases

2,3-Dihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7_7H7_7N\O3_3. It features a benzaldehyde moiety substituted with two hydroxyl groups at the 2 and 3 positions and an oxime functional group. This compound is notable for its chelating properties, which allow it to form complexes with various metal ions, making it significant in coordination chemistry.

, including:

  • Formation of Metal Complexes: It can react with transition metals to form stable complexes, which have applications in catalysis and materials science .
  • Cyclization Reactions: This compound can undergo cyclization reactions in the presence of catalysts, leading to the formation of various cyclic compounds .
  • Oxime Formation: It can be synthesized from corresponding aldehydes through the reaction with hydroxylamine, a common method for producing oximes .

The biological activity of 2,3-dihydroxybenzaldehyde oxime has been explored in several studies:

  • Antioxidant Properties: This compound exhibits antioxidant activity, which may contribute to its potential therapeutic applications.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in medicinal chemistry .
  • Metal Ion Chelation: Its ability to chelate metal ions may play a role in mitigating metal toxicity in biological systems .

Several methods have been developed for synthesizing 2,3-dihydroxybenzaldehyde oxime:

  • From Catechol: A common synthesis involves the reaction of catechol with phosphorus oxychloride followed by treatment with hydroxylamine. This method yields the desired oxime in good yields .
  • Direct Oximation: The direct reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions can also produce 2,3-dihydroxybenzaldehyde oxime efficiently .
  • Metal-Catalyzed Reactions: Recent studies have explored metal-catalyzed approaches to enhance yield and selectivity during the synthesis of this compound .

2,3-Dihydroxybenzaldehyde oxime finds applications across various fields:

  • Coordination Chemistry: Its chelating properties make it useful for synthesizing metal complexes that are important in catalysis and materials science .
  • Analytical Chemistry: It can be utilized as a reagent for detecting metal ions due to its ability to form colored complexes.
  • Pharmaceutical Chemistry: Its biological activities suggest potential applications in drug development.

Interaction studies involving 2,3-dihydroxybenzaldehyde oxime primarily focus on its chelation capabilities:

  • Metal Ion Binding: Research indicates that this compound can effectively bind to various metal ions such as titanium and hafnium, forming stable complexes that could be used in targeted drug delivery systems or as imaging agents in medical applications .
  • Biological Interactions: Studies are ongoing to evaluate how this compound interacts with biological macromolecules and its potential effects on cellular processes.

Several compounds share structural similarities with 2,3-dihydroxybenzaldehyde oxime. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Hydroxybenzaldehyde oximeHydroxyl group at position 2Less effective as a chelator compared to 2,3-dihydroxybenzaldehyde oxime .
4-Hydroxybenzaldehyde oximeHydroxyl group at position 4Different reactivity profile; less sterically hindered .
Salicylaldehyde oximeHydroxyl group adjacent to the aldehydeExhibits strong coordination ability but different binding affinities .

Uniqueness of 2,3-Dihydroxybenzaldehyde Oxime

The unique positioning of hydroxyl groups at the 2 and 3 positions relative to the aldehyde functional group enhances its ability to form stable metal complexes compared to other similar compounds. This structural arrangement also contributes to its distinctive biological activities and reactivity patterns.

XLogP3

0.9

Dates

Last modified: 08-16-2023

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